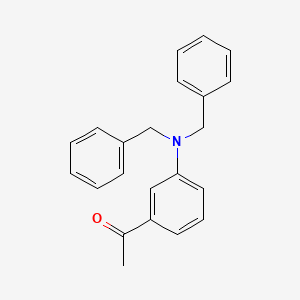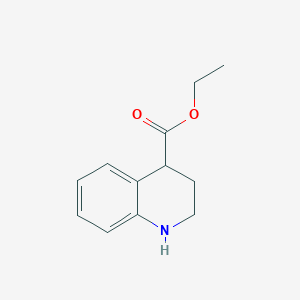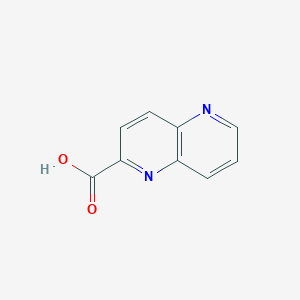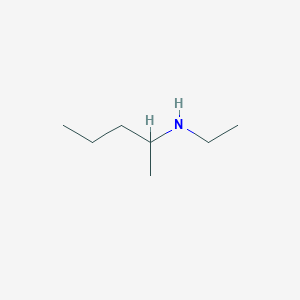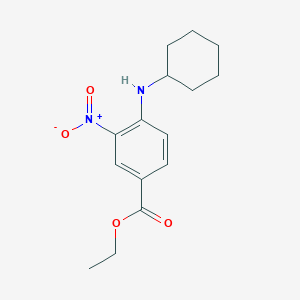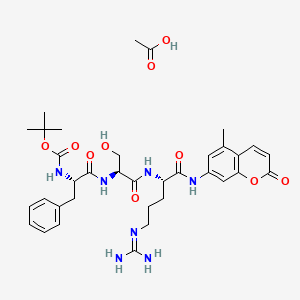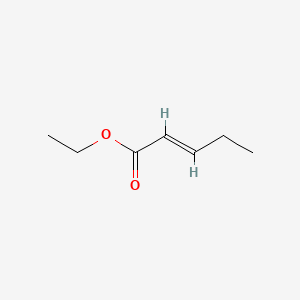![molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1](/img/structure/B1353219.png)
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.2264 .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid were not found in the available resources, the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles has been reported .Scientific Research Applications
Antibacterial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antibacterial activity using standard microbiological techniques .
- Results : Pyrido[1,2-a]benzimidazoles were most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria . The antibacterial activity of 2,4-dimethyl-7,8-dinitropyrido[1,2-a]benzimidazole was comparable to or exceeded the efficacy of commercial tetracycline, kanamycin, levomycetin, and erythromycin formulations .
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antimicrobial activity against various bacterial species .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antimicrobial activity using standard microbiological techniques .
- Results : The antimicrobial activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antibiotics among compounds of this class .
Antifungal Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antifungal activity against various fungal species .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antifungal activity using standard microbiological techniques .
- Results : The antifungal activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antifungal agents among compounds of this class .
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
